Lipophilicity & Molecular Weight Differentiation
Compared to its closest analog, 4-chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2), the ethylthio derivative exhibits a measurable increase in lipophilicity and molecular weight. This difference is critical in medicinal chemistry, where even small changes in logP can significantly alter a compound's pharmacokinetic properties, including membrane permeability and metabolic stability [1].
XLogP3-AA: +0.5 units
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight: 188.68 g/mol [2]; XLogP3-AA: 2.9 (predicted) [2] |
| Comparator Or Baseline | 4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2): Molecular Weight: 174.65 g/mol; XLogP3-AA: 2.4 [1] |
| Quantified Difference | Molecular Weight: +14.03 g/mol (+8.0%); XLogP3-AA: +0.5 units |
| Conditions | Predicted values based on standard computational chemistry models. |
Why This Matters
Procurement of the ethylthio analog is justified when a project requires a more lipophilic building block to optimize ADME properties or when a higher molecular weight is desired for target engagement.
- [1] PubChem. 4-Chloro-6-methyl-2-(methylthio)pyrimidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-chloro-6-methyl-2-_methylthio_pyrimidine View Source
- [2] PubChem. 4-Chloro-2-(ethylthio)-6-methylpyrimidine. Predicted data retrieved via PubChem. View Source
